molecular formula C11H10O3 B024990 Methyl 3-(4-formylphenyl)acrylate CAS No. 7560-50-1

Methyl 3-(4-formylphenyl)acrylate

Cat. No.: B024990
CAS No.: 7560-50-1
M. Wt: 190.19 g/mol
InChI Key: KVXMLLMZXPRPNG-VOTSOKGWSA-N
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Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products:

    Oxidation: 4-formylcinnamic acid.

    Reduction: 4-hydroxymethylcinnamic acid.

    Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-formylphenyl)acrylate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:

Comparison with Similar Compounds

  • Methyl 4-formylcinnamate
  • Methyl 3-(4-hydroxyphenyl)acrylate
  • Methyl 3-(4-methoxyphenyl)acrylate

Comparison: Methyl 3-(4-formylphenyl)acrylate is unique due to its formyl group, which provides additional reactivity compared to similar compounds like Methyl 4-formylcinnamate . This makes it particularly useful in the synthesis of complex molecules where the formyl group can be further modified.

Properties

IUPAC Name

methyl (E)-3-(4-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXMLLMZXPRPNG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58045-41-3
Record name methyl (2E)-3-(4-formylphenyl)prop-2-enoate
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